molecular formula C23H17FN2O4 B2879558 7-Ethyl-1-(2-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874397-18-9

7-Ethyl-1-(2-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2879558
CAS No.: 874397-18-9
M. Wt: 404.397
InChI Key: FFEFKLPLJASXHZ-UHFFFAOYSA-N
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Description

7-Ethyl-1-(2-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C23H17FN2O4 and its molecular weight is 404.397. The purity is usually 95%.
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Scientific Research Applications

Electron Transport Layer for Polymer Solar Cells

A novel n-type conjugated polyelectrolyte with a similar structure has been synthesized for applications as an electron transport layer (ETL) in inverted polymer solar cells. The material's electron-deficient nature and planar structure contribute to high conductivity and electron mobility, enhancing power conversion efficiency (PCE) by facilitating electron extraction and reducing exciton recombination (Lin Hu et al., 2015).

Glycolic Acid Oxidase Inhibition

Compounds with a similar structural motif have been explored for their inhibitory effects on glycolic acid oxidase (GAO), indicating potential therapeutic applications in conditions related to oxalate overproduction, such as primary hyperoxaluria (C. Rooney et al., 1983).

Synthesis of Derivatives

Research on the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs provides insights into the chemical reactivity and potential for creating a wide range of derivatives. This versatility underscores its potential utility in medicinal chemistry and material science (R. Vydzhak & S. Y. Panchishyn, 2010).

Organic Solar Cells

Another study focused on a novel, solution-processable non-fullerene electron acceptor based on similar structural frameworks, highlighting its utility in achieving high power conversion efficiency with good reproducibility in organic solar cells (A. Raynor et al., 2016).

Photophysics and Ultrafast Spectroscopy

The photophysical properties and ultrafast spectroscopy of diketopyrrolopyrrole derivatives have been studied, demonstrating their potential applications in two-photon absorbing materials and optical devices. This research underscores the compound's relevance to developing new materials for photonic applications (E. G. Zadeh et al., 2015).

Properties

IUPAC Name

7-ethyl-1-(2-fluorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O4/c1-3-13-8-9-17-15(11-13)21(27)19-20(14-6-4-5-7-16(14)24)26(23(28)22(19)29-17)18-10-12(2)30-25-18/h4-11,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEFKLPLJASXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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